4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1820609-10-6
VCID: VC3100185
InChI: InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15)
SMILES: CC1=C(C=NC=C1C(=O)O)N2C=CC=C2
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid

CAS No.: 1820609-10-6

Cat. No.: VC3100185

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid - 1820609-10-6

Specification

CAS No. 1820609-10-6
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 4-methyl-5-pyrrol-1-ylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15)
Standard InChI Key VWGMKWUMPICJFZ-UHFFFAOYSA-N
SMILES CC1=C(C=NC=C1C(=O)O)N2C=CC=C2
Canonical SMILES CC1=C(C=NC=C1C(=O)O)N2C=CC=C2

Introduction

Chemical Structure and Properties

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid consists of a pyridine ring with a carboxylic acid group at position 3, a methyl substituent at position 4, and a pyrrole ring attached via a nitrogen bond at position 5. This arrangement creates a unique molecular scaffold with distinctive physicochemical properties.

The compound shares structural similarities with both 5-(1H-pyrrol-1-yl)nicotinic acid and nicotinic acid derivatives, suggesting similar chemical behavior but with modifications due to the additional methyl group . Based on structural analysis of related compounds, the following properties can be inferred:

Table 1: Estimated Physicochemical Properties of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₁H₁₀N₂O₂Structural analysis
Molecular Weight202.21 g/molCalculated from molecular formula
Physical StateCrystalline solidCommon for nicotinic acid derivatives
Melting Point180-220°CComparable to related compounds
SolubilitySparingly soluble in water; soluble in polar organic solventsBased on carboxylic acid functionality and aromatic rings
pKa~4.5-5.0Typical for pyridine carboxylic acids
Log P~1.8-2.2Estimated based on structural features

The electron-withdrawing nature of the pyridine nitrogen influences the acidity of the carboxylic acid group, while the methyl substituent at the 4-position likely enhances lipophilicity compared to the non-methylated analog .

Synthetic Approaches

Several potential synthetic routes can be proposed for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid based on methodologies employed for similar compounds:

Direct C-H Functionalization

The synthesis could proceed via direct C-H activation of 4-methylnicotinic acid at the 5-position followed by coupling with pyrrole. This approach would require transition metal catalysis, likely involving palladium or copper catalysts .

Nucleophilic Aromatic Substitution

Starting with 4-methyl-5-halonicotinic acid (where halo = Cl, Br), a nucleophilic aromatic substitution reaction with pyrrole under basic conditions could yield the target compound . This method has been successfully employed for the synthesis of structurally related compounds as demonstrated in the literature:

Table 2: Key Reaction Conditions for Potential Synthesis Routes

Synthetic ApproachStarting MaterialsKey ReagentsReaction ConditionsExpected Yield
C-H Activation4-methylnicotinic acid, pyrrolePd(OAc)₂, Cu(OAc)₂, AgOAc100-120°C, 12-24h40-65%
Nucleophilic Substitution4-methyl-5-chloronicotinic acid, pyrroleK₂CO₃, DMSO or DMF80-100°C, 6-12h55-75%
Coupling Reaction4-methyl-5-boronicnicotinic acid, N-bromopyrrolePd(PPh₃)₄, K₂CO₃80°C, THF/H₂O, 6-8h60-80%

The synthesis methodology would likely require optimization of reaction conditions to maximize yield and purity .

Spectroscopic Characterization

Based on the structural features and data from related compounds, the spectroscopic profile of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to display:

  • A singlet at δ 2.3-2.5 ppm for the methyl group

  • Multiplets at δ 6.3-6.5 ppm for the pyrrole protons

  • Signals at δ 8.5-9.2 ppm for the pyridine ring protons

  • A broad singlet at δ 13.0-13.5 ppm for the carboxylic acid proton

The ¹³C NMR spectrum would likely show:

  • A signal at δ 15-20 ppm for the methyl carbon

  • Signals at δ 110-125 ppm for the pyrrole carbons

  • Signals at δ 125-150 ppm for the pyridine carbons

  • A signal at δ 165-170 ppm for the carboxylic acid carbon

Infrared Spectroscopy

Characteristic IR bands would include:

  • O-H stretching of carboxylic acid at 3000-3300 cm⁻¹

  • C=O stretching at 1680-1720 cm⁻¹

  • C=C and C=N stretching at 1400-1600 cm⁻¹

  • C-N stretching at 1200-1350 cm⁻¹

Biological Activity and Applications

The structural features of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid suggest potential biological activities based on analogous compounds:

Antimicrobial Activity

Pyrrolyl-substituted heterocycles have demonstrated significant antimicrobial properties. Methyl 6-(1H-pyrrol-1-yl)nicotinate, a structural isomer, has shown activity against various bacterial strains. The presence of the pyrrole moiety in 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid suggests similar potential.

Enzyme Inhibition

Pyrrole-substituted benzoic acid derivatives have demonstrated inhibitory activity against enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . The following table summarizes potential enzyme targets:

Table 3: Potential Enzyme Targets Based on Structural Analogs

EnzymeRelevanceEvidence from Analogs
Enoyl ACP ReductaseAntibacterial target involved in fatty acid synthesis4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides showed inhibitory activity
Dihydrofolate ReductaseTarget for antimicrobial and anticancer agentsPyrrolyl-substituted compounds demonstrated DHFR inhibition
VEGFR-2Target for anticancer therapyNicotinic acid derivatives showed selective inhibition
Monoamine OxidaseNeurological targetPyrrole-containing compounds have shown inhibitory effects

Antioxidant Properties

Related nicotinic acid derivatives have shown antioxidant properties through superoxide dismutase (SOD) activity modulation . This suggests that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid might exhibit similar antioxidant effects.

Structure-Activity Relationships

The specific structural features of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid likely influence its biological activity in several ways:

  • The carboxylic acid group typically serves as a hydrogen bond donor/acceptor in protein binding interactions .

  • The methyl group at the 4-position likely increases lipophilicity and may influence membrane permeability.

  • The pyrrole ring at the 5-position creates a unique electronic distribution that could enhance binding to specific protein targets .

  • The nitrogen of the pyridine ring serves as a potential hydrogen bond acceptor, contributing to target recognition.

Table 4: Comparative Analysis of Structural Features and Predicted Activities

Structural FeatureEffect on PropertiesPotential Impact on Biological Activity
Carboxylic Acid GroupIncreases hydrophilicity, hydrogen bonding capacityCritical for binding to protein targets with positively charged residues
Methyl Group at 4-PositionIncreases lipophilicity, electron-donatingMay enhance cell penetration and binding affinity to hydrophobic pockets
Pyrrole at 5-PositionCreates unique electronic distributionMay provide specificity for certain enzyme binding sites
Pyridine RingProvides hydrogen bond acceptor, electron-withdrawingContributes to solubility and target recognition

Comparison with Related Compounds

Analyzing the structural similarities and differences between 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid and related compounds provides insights into its potential properties:

Table 5: Comparison of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acidC₁₁H₁₀N₂O₂202.21 g/molTarget compoundPredicted antimicrobial and enzyme inhibitory properties
5-(1H-pyrrol-1-yl)nicotinic acidC₁₀H₈N₂O₂188.18 g/molLacks methyl group at 4-positionUsed in synthesis of bioactive compounds
4-methyl-3-(1H-pyrrol-1-yl)benzoic acidC₁₂H₁₁NO₂201.22 g/molPyrrole at 3-position of benzoic acidDifferent electronic distribution affects reactivity
Nicotinic acid (Vitamin B3)C₆H₅NO₂123.11 g/molNo pyrrole, no methyl groupEssential vitamin with vasodilatory properties
6-(4-Methylpiperazin-1-yl)nicotinic acidC₁₁H₁₅N₃O₂221.26 g/molContains piperazine instead of pyrroleDifferent biological target profile

The comparative analysis reveals that the specific positioning of functional groups significantly influences physicochemical properties and biological activities .

Future Research Directions

Several promising research avenues for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid warrant further investigation:

Synthesis and Characterization

Development of efficient synthetic routes and complete spectroscopic characterization are essential first steps for further research.

Biological Evaluation

Investigation of:

  • Antimicrobial activity against gram-positive and gram-negative bacteria

  • Enzyme inhibition studies focusing on enoyl ACP reductase and DHFR

  • Anticancer potential through VEGFR-2 inhibition assays

  • Antioxidant capacity through SOD assays

Structure Optimization

Systematic modification of the core structure to:

  • Enhance binding affinity to target proteins

  • Improve pharmacokinetic properties

  • Reduce potential toxicity

  • Increase selectivity for specific targets

Formulation Development

For promising candidates, development of appropriate pharmaceutical formulations would be necessary to address solubility and bioavailability challenges.

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